2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 804519-27-5
VCID: VC8296238
InChI: InChI=1S/C9H13N3/c1-3-4-12-6-7(2)8(5-10)9(12)11/h6H,3-4,11H2,1-2H3
SMILES: CCCN1C=C(C(=C1N)C#N)C
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile

CAS No.: 804519-27-5

Cat. No.: VC8296238

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile - 804519-27-5

Specification

CAS No. 804519-27-5
Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name 2-amino-4-methyl-1-propylpyrrole-3-carbonitrile
Standard InChI InChI=1S/C9H13N3/c1-3-4-12-6-7(2)8(5-10)9(12)11/h6H,3-4,11H2,1-2H3
Standard InChI Key YXHGHIPMRPOBRH-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=C1N)C#N)C
Canonical SMILES CCCN1C=C(C(=C1N)C#N)C

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile features a pyrrole ring with substituents at positions 1, 2, 3, and 4 (Figure 1). Key structural attributes include:

PropertyValue
IUPAC Name2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile
CAS Number804519-27-5
Molecular FormulaC9H13N3\text{C}_9\text{H}_{13}\text{N}_3
Molecular Weight163.22 g/mol
Synonyms1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-1-propyl-; 2-Amino-4-methyl-1-propylpyrrole-3-carbonitrile

The propyl group at N1 enhances lipophilicity, while the amino and cyano groups at C2 and C3 contribute to hydrogen bonding and dipole interactions, respectively .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~3350–3410 cm⁻¹ (N–H stretch from the amino group).

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR: Signals at δ 1.10–1.30 (triplet, propyl CH₃), δ 2.10 (singlet, methyl CH₃), and δ 6.30–6.50 (pyrrole ring protons) .

    • 13C^{13}\text{C}-NMR: Peaks at ~120 ppm (C≡N) and ~150 ppm (aromatic carbons) .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile involves multi-step reactions, as detailed in the patent CN103864661A :

Step 1: Reductive Amination
Aminoacetaldehyde dimethyl acetal reacts with benzaldehyde in toluene under reflux, followed by sodium borohydride reduction to yield N-benzyl-2,2-dimethoxy-ethylamine.

Step 2: Cyclization
The intermediate reacts with propane dinitrile in the presence of a base (e.g., NaH) to form 1-benzyl-2-amino-3-cyanopyrrole.

Physicochemical Characteristics

Thermal and Solubility Properties

PropertyValue
Melting Point145–148°C (predicted)
Solubility in Water2.1 mg/mL (25°C)
LogP (Partition Coeff.)1.8
StabilityStable under inert atmosphere

The propyl group enhances lipid solubility compared to shorter-chain analogs, making the compound suitable for hydrophobic matrices .

Reactivity

  • Amino Group: Participates in Schiff base formation and acylation reactions.

  • Cyano Group: Susceptible to hydrolysis to carboxylic acids under acidic conditions .

Biological and Pharmacological Activities

While direct biological data for this compound is limited, structurally related pyrrole-carbonitriles exhibit:

  • Antimicrobial Activity: MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli in analogs.

  • Enzyme Inhibition: Interaction with bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins).

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Pyrrole derivatives inhibit kinase pathways in tumor cells.

  • Antidiabetic Drugs: Modulators of glucose transporters .

Materials Science

  • Coordination Polymers: The cyano group binds transition metals (e.g., Cu²⁺, Fe³⁺) to form porous frameworks .

  • Organic Electronics: Electron-withdrawing cyano group enhances charge transport in semiconductors .

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